molecular formula C6H6N4O3 B028108 7-Methyluric acid CAS No. 612-37-3

7-Methyluric acid

Cat. No. B028108
CAS RN: 612-37-3
M. Wt: 182.14 g/mol
InChI Key: YHNNPKUFPWLTOP-UHFFFAOYSA-N
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Description

7-Methyluric acid is a chemical compound related to the broader family of purine alkaloids, which are notable for their presence in various plants and their involvement in numerous biological processes. This compound is particularly interesting due to its role in the metabolism and biosynthesis of certain methylxanthines and methyluric acids in plants like tea, coffee, and cacao (Ashihara, Kato, & Crozier, 2011).

Scientific Research Applications

  • Antioxidant Properties : Novel analogues of 1,3,7-trimethyluric acid, including 7-methyluric acid, have demonstrated effectiveness in scavenging hydroxyl radicals and inhibiting lipid peroxidation, suggesting their potential use as antioxidants in vivo (Bhat, Sridhar, & Madyastha, 2001).

  • Disease Research : A method for detecting 7-methyl guanine in biological samples revealed aberrant methylation levels in Huntington's disease brain and controls, providing insights into molecular mechanisms (Thomas et al., 2013).

  • Metabolism and Excretion Studies : Research has shown that 7[14C]-methylguanine is mostly excreted unchanged in urine, with minimal N-demethylation and no direct incorporation into RNA or DNA synthesizing systems (Craddock, Mattocks, & Magee, 1968).

  • Neurotoxicity Studies : Oxidation of 7-methyluric acid and 5,6-dihydroxytryptamine in aqueous solutions produces neurotoxic products, indicating its significance in neurotoxicity research (Goyal, 1994).

  • Cancer Research : Compounds related to 7-methyluric acid have shown potential as nucleophosmin 1 inhibitors, targeting cancer cell growth and inducing apoptosis in various cancer cell types (Penthala et al., 2015).

  • Metabolic Studies : A method for quantifying methylxanthines and methyluric acid metabolites from cell incubation media was developed, aiding in metabolic studies (Benchekroun et al., 1990).

  • Urolithiasis Pathogenesis : Methylated purines, including 7-methyluric acid, might play a role in the pathogenesis of urolithiasis by acting as substitutional solid solutions with uric acid (Safranow & Machoy, 2005).

Safety And Hazards

No special measures are required for handling 7-Methyluric acid . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . It does not generally irritate the skin . If swallowed and symptoms persist, a doctor should be consulted .

properties

IUPAC Name

7-methyl-3,9-dihydropurine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNNPKUFPWLTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)NC2=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210106
Record name 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7-Methyluric acid

CAS RN

612-37-3
Record name 7-Methyluric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-37-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyluric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,9-dihydro-7-methyl-1H-purine-2,6,8(3H)-trione
Source European Chemicals Agency (ECHA)
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Record name 7-METHYLURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0040741VCN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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